molecular formula C5H6N4O2 B12622488 6-(Ethenylamino)-1,3,5-triazine-2,4(1H,3H)-dione CAS No. 914486-14-9

6-(Ethenylamino)-1,3,5-triazine-2,4(1H,3H)-dione

Cat. No.: B12622488
CAS No.: 914486-14-9
M. Wt: 154.13 g/mol
InChI Key: OWCZAQWDSKPOLD-UHFFFAOYSA-N
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Description

6-(Ethenylamino)-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Ethenylamino)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the reaction of cyanuric chloride with ethenylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and products. The reaction proceeds via nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by ethenylamine groups.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to continuous stirring and monitored using spectroscopic techniques to track the progress of the reaction.

Chemical Reactions Analysis

Types of Reactions

6-(Ethenylamino)-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazine derivatives.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various substituted triazine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include aqueous or organic solvents, with temperatures ranging from room temperature to 80°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditions include anhydrous solvents such as tetrahydrofuran or ethanol, with temperatures maintained at 0-25°C.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides; reaction conditions include organic solvents such as dichloromethane or acetonitrile, with temperatures ranging from 0-50°C.

Major Products Formed

The major products formed from these reactions include various substituted triazine derivatives, which can be further utilized in different applications depending on the nature of the substituents introduced.

Scientific Research Applications

6-(Ethenylamino)-1,3,5-triazine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex triazine derivatives, which are studied for their potential catalytic and material properties.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of enzymes involved in metabolic pathways.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(Ethenylamino)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting the metabolic pathways they regulate. In the case of its potential therapeutic applications, the compound may interact with cellular receptors, modulating signal transduction pathways and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Triamino-1,3,5-triazine: Known for its use in the synthesis of melamine and its derivatives.

    2,4-Diamino-6-ethoxy-1,3,5-triazine: Studied for its potential herbicidal properties.

    2,4,6-Trichloro-1,3,5-triazine: Used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.

Uniqueness

6-(Ethenylamino)-1,3,5-triazine-2,4(1H,3H)-dione is unique due to the presence of the ethenylamino group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

914486-14-9

Molecular Formula

C5H6N4O2

Molecular Weight

154.13 g/mol

IUPAC Name

6-(ethenylamino)-1H-1,3,5-triazine-2,4-dione

InChI

InChI=1S/C5H6N4O2/c1-2-6-3-7-4(10)9-5(11)8-3/h2H,1H2,(H3,6,7,8,9,10,11)

InChI Key

OWCZAQWDSKPOLD-UHFFFAOYSA-N

Canonical SMILES

C=CNC1=NC(=O)NC(=O)N1

Origin of Product

United States

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